

16:0 Glutaryl PE stability and storage conditions

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Compound of Interest

Compound Name: 16:0 Glutaryl PE

Cat. No.: B1504399

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Technical Support Center: 16:0 Glutaryl PE

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of **16:0 Glutaryl PE** (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **16:0 Glutaryl PE**?

A1: **16:0 Glutaryl PE** should be stored as a powder at -20°C.[1][2][3][4] It is typically shipped on dry ice to maintain this temperature.[2]

Q2: What is the shelf-life of **16:0 Glutaryl PE**?

A2: When stored properly at -20°C in its powdered form, **16:0 Glutaryl PE** has a stability of at least one year.[1][3][4]

Q3: Is **16:0 Glutaryl PE** sensitive to light?

A3: Based on available data, **16:0 Glutaryl PE** is not considered to be light-sensitive.[4]

Q4: How should I handle **16:0 Glutaryl PE** upon receipt?

A4: Upon receipt, the product should be stored immediately at -20°C. It is important to handle the powdered form in a clean, dry environment to prevent contamination.

Q5: What is the purity of commercially available **16:0 Glutaryl PE**?

A5: Commercially available **16:0 Glutaryl PE** typically has a purity of greater than 99%, as determined by thin-layer chromatography (TLC).[\[2\]](#)[\[4\]](#)

Q6: In what form is **16:0 Glutaryl PE** supplied?

A6: It is supplied as a powder.[\[2\]](#)

Troubleshooting Guide

Issue	Potential Cause	Suggested Solution
Poor solubility in aqueous buffers	The lipid may not readily dissolve in aqueous solutions due to its long acyl chains.	Prepare a stock solution in an appropriate organic solvent like chloroform or a chloroform/methanol mixture. The aqueous buffer can then be added to the lipid film after solvent evaporation.
Formation of aggregates in liposome preparations	The pH of the buffer may be affecting the stability of the liposomes containing phosphatidylethanolamine. Phosphatidylethanolamine-containing bilayers can be destabilized at acidic pH. [2] [5]	Ensure the pH of your buffer is appropriate for your application. For stable liposomes, a neutral pH is often recommended. If aggregation persists, consider the overall lipid composition and concentration.
Unexpected degradation of the lipid during experiments	The glutaryl-PE linkage may be susceptible to hydrolysis, especially under acidic conditions. Additionally, enzymatic degradation by phospholipases could occur if the experimental system contains cellular extracts or enzymes. [3] [4] [6] [7]	Maintain a neutral or slightly basic pH during your experiments unless pH-triggered release is the intended outcome. If working with biological samples, be aware of potential enzymatic activity and consider using enzyme inhibitors if necessary.
Inconsistent experimental results	The lipid may have degraded due to improper storage or handling.	Always store the lipid at -20°C and handle it according to the recommended protocols. For sensitive experiments, it is advisable to use a fresh vial of the lipid.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the storage and stability of **16:0 Glutaryl PE**.

Parameter	Value	Reference
Storage Temperature	-20°C	[1] [2] [3] [4]
Stability (as powder)	1 year	[1] [3] [4]
Purity	>99%	[2] [4]

Experimental Protocols

Protocol for the Preparation of Liposomes using **16:0 Glutaryl PE**

This protocol describes a general method for preparing small unilamellar vesicles (SUVs) incorporating **16:0 Glutaryl PE** using the thin-film hydration method followed by sonication.

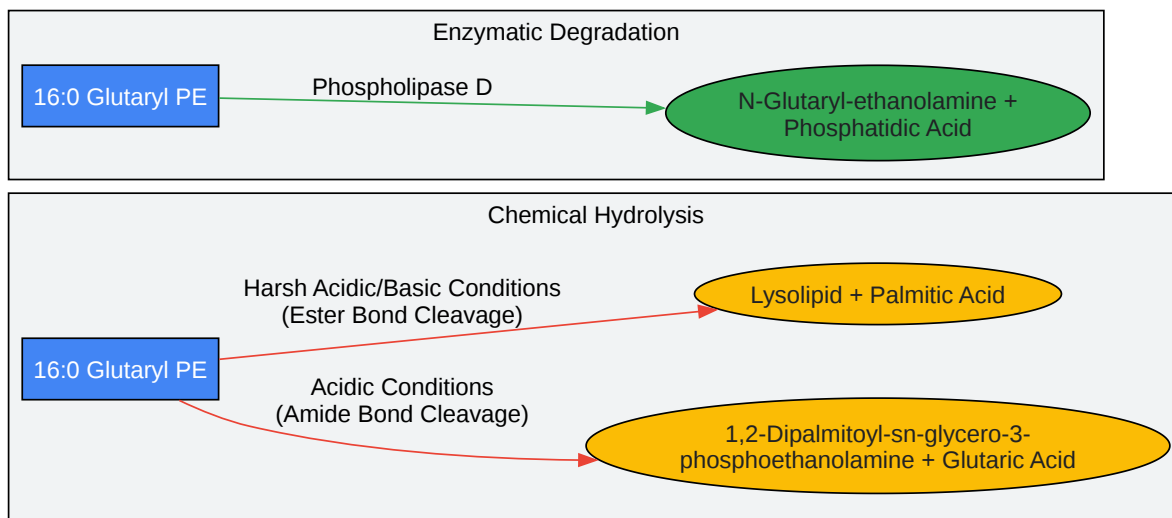
Materials:

- **16:0 Glutaryl PE**
- Other lipids for the formulation (e.g., a neutral lipid like DPPC and cholesterol)
- Chloroform or a 2:1 chloroform:methanol solution
- Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Bath sonicator or probe sonicator
- Extruder (optional)

Procedure:

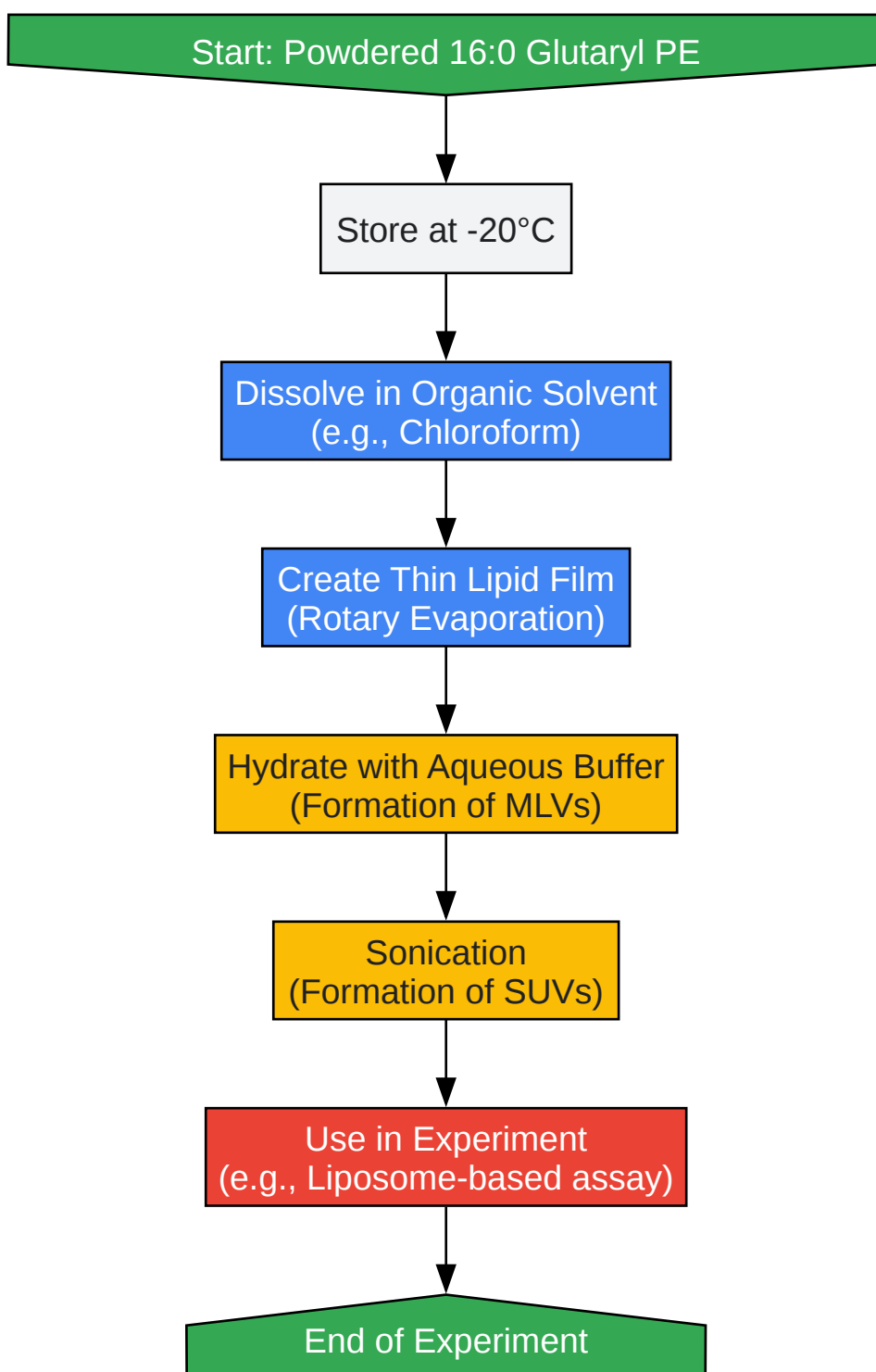
- **Lipid Film Formation:** a. Dissolve **16:0 Glutaryl PE** and other lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask. The molar ratio of the lipids should be determined based on the desired formulation. b. Attach the flask to a rotary evaporator. c. Rotate the flask in a water bath at a temperature above the phase transition temperature of the lipids to evaporate the organic solvent. d. Continue evaporation under high vacuum for at least 2 hours to ensure complete removal of the solvent, resulting in a thin lipid film on the flask wall.
- **Hydration:** a. Add the hydration buffer to the flask containing the lipid film. The volume of the buffer will depend on the desired final lipid concentration. b. Gently agitate the flask to hydrate the lipid film, which will result in the formation of multilamellar vesicles (MLVs). This can be done by vortexing or gentle shaking.
- **Vesicle Size Reduction (Sonication):** a. To form smaller vesicles, sonicate the MLV suspension. b. For bath sonication, place the flask in a bath sonicator and sonicate until the suspension becomes clear. c. For probe sonication, insert the probe tip into the suspension and sonicate in short bursts, keeping the sample on ice to prevent overheating and lipid degradation.
- **Extrusion (Optional):** a. For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size. b. Pass the suspension through the extruder multiple times (e.g., 11-21 times) to obtain unilamellar vesicles of a specific size.
- **Storage:** a. Store the prepared liposomes at 4°C. The stability of the liposome formulation will depend on the specific lipid composition.

Visualizations



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Caption: Potential degradation pathways for **16:0 Glutaryl PE**.



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